クラゾセタン

概要

説明

クラゾセンタンは、エンドセリンA受容体の選択的アンタゴニストとして作用する低分子化合物です。 主にイドルシア・ファーマシューティカルズによって開発され、くも膜下出血後の脳血管攣縮とその関連する遅発性脳虚血および脳梗塞の予防に使用されます 。 クラゾセンタンは、これらの適応症に対して日本で承認されています .

科学的研究の応用

Clazosentan has several scientific research applications, particularly in the fields of medicine and biology:

作用機序

クラゾセンタンは、強力な血管収縮剤として知られているエンドセリンA受容体を選択的に拮抗することで作用を発揮します 。この受容体を阻害することで、クラゾセンタンは脳血管攣縮につながる可能性のある血管収縮を予防します。 関与する分子標的と経路には、エンドセリンA受容体と、血管収縮を仲介する下流シグナル経路が含まれます .

生化学分析

Biochemical Properties

Clazosentan acts as an antagonist to the endothelin (ET) A receptor . The inhibition of the ETA receptor by Clazosentan decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid hemorrhage .

Cellular Effects

Clazosentan’s primary cellular effect is the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This is achieved through its antagonistic action on the ETA receptor, which in turn decreases ET-related cerebral vasospasm .

Molecular Mechanism

The molecular mechanism of Clazosentan involves its selective antagonism of the ETA receptor . This antagonism decreases ET-related cerebral vasospasm, a key causative factor in the development of cerebral vasospasm following an aneurysmal subarachnoid hemorrhage .

Temporal Effects in Laboratory Settings

The recommended dosage of Clazosentan is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage

Dosage Effects in Animal Models

While specific dosage effects of Clazosentan in animal models are not mentioned in the available literature, the recommended dosage for humans is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage .

Metabolic Pathways

The primary metabolic pathway of Clazosentan is hydroxylation by CYP2C9 . Clazosentan is minimally metabolized .

Transport and Distribution

Clazosentan is characterized by an intermediate clearance and a volume of distribution similar to that of the extracellular fluid volume . Its disposition is mainly dependent on the hepatic uptake transporter organic anion transport polypeptide 1B1/1B3 .

Subcellular Localization

Given its role as an ETA receptor antagonist, it is likely that it localizes to the cell membrane where the ETA receptors are located .

準備方法

クラゾセンタンの合成は、ピリジニルピリミジン骨格の形成を含む複数のステップを伴います。 合成経路は通常、5-メチル-ピリジン-2-スルホン酸と様々な試薬を反応させて最終化合物を形成します 。クラゾセンタンの工業的生産方法は企業秘密であり、高収率と高純度を確保するために最適化された反応条件を採用しています。

化学反応の分析

クラゾセンタンは、以下のような様々な化学反応を起こします。

酸化: クラゾセンタンは特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、クラゾセンタンに存在する官能基を改変する可能性があります。

置換: クラゾセンタンは置換反応を起こす可能性があり、分子中の特定の原子または基が他の原子または基に置き換えられます。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応の様々な触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

クラゾセンタンは、特に医学と生物学の分野で、いくつかの科学研究への応用があります。

類似化合物との比較

クラゾセンタンは、エンドセリンA受容体に対する選択性と、脳血管攣縮予防における特定の用途において、エンドセリン受容体アンタゴニストの中でユニークです。類似の化合物には以下のようなものがあります。

ボスエンタン: 肺動脈性高血圧の治療に使用されるデュアルエンドセリン受容体アンタゴニスト。

アンブリセンタン: 肺動脈性高血圧の治療に使用される別の選択的エンドセリンA受容体アンタゴニスト。

マシテンタン: 肺動脈性高血圧の治療に用いられるデュアルエンドセリン受容体アンタゴニスト。

特性

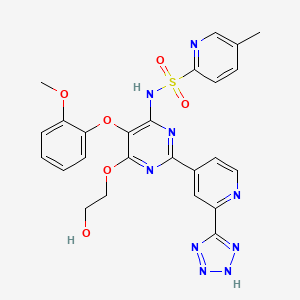

IUPAC Name |

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWCJABOXHSRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170955 | |

| Record name | Clazosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180384-56-9 | |

| Record name | Clazosentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clazosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clazosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAZOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。